molecular formula C9H10BrClO2 B3277764 Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate CAS No. 66504-71-0

Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate

Cat. No.: B3277764
CAS No.: 66504-71-0
M. Wt: 265.53 g/mol
InChI Key: RNWSZCOMHNDMKV-UHFFFAOYSA-N
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Description

Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of cyclohexadiene, featuring both bromine and chlorine substituents on the cyclohexadiene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate typically involves the halogenation of cyclohexadiene derivatives followed by esterification. One common method includes:

    Halogenation: Cyclohexa-2,4-diene is reacted with bromine and chlorine under controlled conditions to introduce the halogen atoms at the 6-position.

    Esterification: The halogenated cyclohexadiene is then reacted with methanol in the presence of an acid catalyst to form the ester group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms.

    Oxidation Reactions: The cyclohexadiene ring can be oxidized to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: Cyclohexadiene derivatives without halogen atoms.

    Oxidation: Cyclohexadiene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, while the halogen atoms can engage in halogen bonding with other molecules. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-naphthoate
  • Methyl 6-chloro-2-naphthoate
  • Methyl 6-iodo-2-naphthoate

Properties

IUPAC Name

methyl 2-(6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-13-8(12)6-7-4-2-3-5-9(7,10)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWSZCOMHNDMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C=CC=CC1(Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722507
Record name Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-71-0
Record name Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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